molecular formula C21H18BrNO4S B3897413 ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No. B3897413
M. Wt: 460.3 g/mol
InChI Key: TWTFFUPWBNTNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as BMBT, is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by this compound may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of COX-2 and LOX activity, reduction of inflammatory cytokine production, and induction of apoptosis in cancer cells. These effects may contribute to its potential applications in medicinal chemistry and drug discovery.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate, including the development of new derivatives with improved properties, the investigation of its potential applications in other fields, such as material science and agriculture, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other compounds may lead to the development of new drugs with enhanced efficacy and reduced side effects.

Scientific Research Applications

Ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4S/c1-3-27-21(25)18-17(13-7-9-16(26-2)10-8-13)12-28-20(18)23-19(24)14-5-4-6-15(22)11-14/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTFFUPWBNTNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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